

Introduction: Deconstructing 2-Methoxybenzoyl Cyanide

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| Compound of Interest |
|---|
| Compound Name: 2-Methoxybenzoyl cyanide |
| Cat. No.: B1590097 |

2-Methoxybenzoyl cyanide is an aromatic organic compound featuring a benzene ring substituted with two adjacent functional groups: an electron-withdrawing acyl cyanide group (-COCN). This ortho substitution pattern creates a unique electronic and steric environment that dictates its particularly reactive functional group, while the methoxy group is a common substituent in many biologically active molecules.

Understanding the interplay between these groups is crucial for predicting the molecule's stability, spectroscopic signature, and reactivity. Theoretical Functional Theory (DFT), provide a powerful, non-empirical route to elucidate these properties, offering predictive insights that can guide experiments the core theoretical approaches for characterizing **2-Methoxybenzoyl cyanide**, drawing parallels from extensive computational research on related n other benzonitriles.[1][2]

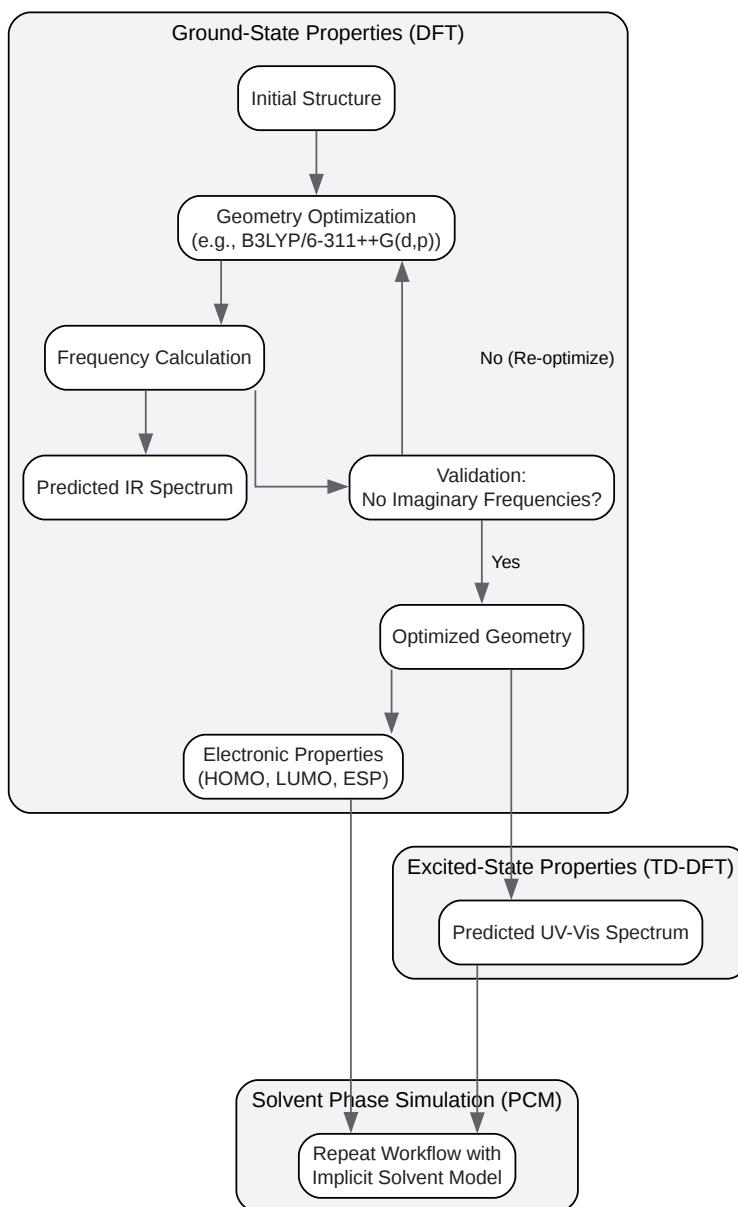
The Computational Gauntlet: A Self-Validating Workflow

The choice of computational methodology is paramount for achieving a balance between accuracy and efficiency. For a molecule of this nature, Dens industry standard.[3] It provides robust predictions of ground-state properties, including molecular geometry and vibrational frequencies. For excited-s Time-Dependent DFT (TD-DFT) is the logical extension.[1][4]

Our theoretical protocol is designed as a self-validating system. The workflow begins with geometry optimization, followed by frequency calculations. confirms that the optimized structure is a true energy minimum, thus validating the foundational geometry for all subsequent property calculations.

Core Computational Protocol

- Geometry Optimization: The initial step involves finding the lowest energy conformation of the molecule. The B3LYP functional combined with a Po established choice for this class of compounds, providing reliable geometric parameters.[5][6]
- Vibrational Frequency Analysis: Performed at the same level of theory, this step serves two purposes:
 - It confirms the optimized structure is a stable minimum (no imaginary frequencies).
 - It predicts the infrared (IR) spectrum, allowing for direct comparison with experimental data.
- Electronic Property Calculation: Using the validated geometry, single-point energy calculations are performed to analyze the Frontier Molecular Orbital potential, and charge distribution.[3][7]
- Excited-State Analysis (UV-Vis): TD-DFT calculations are employed to simulate the electronic absorption spectrum, predicting the wavelengths of the underlying $\pi \rightarrow \pi^*$ transitions.[1]
- Solvent Effects: To simulate realistic experimental conditions, all calculations can be repeated using a solvent model, such as the Polarizable Continuum Model, to account for the influence of a solvent environment.[1]

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Caption: A standard workflow for the theoretical analysis of organic molecules.

Molecular Geometry: The Ortho-Effect in Focus

The geometric structure of **2-Methoxybenzoyl cyanide** is dictated by the steric and electronic interactions between the adjacent methoxy and acyl cy isomers where substituents are far apart, the ortho arrangement forces a specific conformational preference to minimize steric repulsion.

DFT calculations on analogous molecules, such as 2-methoxybenzaldehyde, reveal that the methoxy group's methyl moiety tends to orient away from strain.^[2] A similar conformation is predicted for **2-Methoxybenzoyl cyanide**. The planarity of the benzoyl cyanide fragment is expected to be slightly

Table 1: Predicted Key Geometrical Parameters for **2-Methoxybenzoyl Cyanide** (Based on DFT/B3LYP/6-311++G(d,p) level of theory and analogy v

| Parameter | Description | Predicted Value | Reason |
|--|-------------------------|-----------------|--|
| $r(\text{C}\equiv\text{N})$ | Cyano group bond length | ~1.16 Å | Typical for nitrile groups. |
| $r(\text{C}=\text{O})$ | Carbonyl bond length | ~1.22 Å | Slightly longer than typical carbonyl. |
| $r(\text{C}_\text{ring}-\text{C}_\text{carbonyl})$ | Bond to carbonyl group | ~1.48 Å | Standard bond length. |
| $r(\text{C}_\text{ring}-\text{O})$ | Methoxy C-O bond length | ~1.36 Å | Shorter than typical C-O bond length due to resonance. |
| $\angle(\text{O}=\text{C}-\text{C}\equiv\text{N})$ | Acyl cyanide angle | ~178-180° | Expected for this functional group. |
| $\tau(\text{C}-\text{C}-\text{O}-\text{C})$ | Methoxy dihedral angle | ~5-15° | Non-planar conformation with the methoxy group. |

Vibrational Fingerprints: A Spectroscopic Roadmap

Theoretical vibrational analysis provides a predicted FT-IR spectrum, which is invaluable for identifying the molecule and confirming its synthesis. The spectrum shows characteristic peaks corresponding to the molecular motions, with the most characteristic vibrations being those of the functional groups.

Table 2: Predicted Prominent Vibrational Frequencies (cm^{-1}) (Unscaled frequencies based on DFT/B3LYP/6-311++G(d,p) calculations)

| Frequency (cm^{-1}) | Vibrational Mode | Description & Significance |
|--------------------------------|--------------------------|--|
| ~2230 | C≡N stretch | A strong, sharp peak characteristic of the cyano group, sensitive to electronic changes. |
| ~1685 | C=O stretch | An intense band for the carbonyl group, more intense than that of aliphatic ketones. |
| ~3080 | Aromatic C-H stretch | Medium intensity peaks characteristic of aromatic rings. |
| ~1600, 1480 | Aromatic C=C stretch | Multiple bands of varying intensities characteristic of aromatic conjugation. |
| ~1250 | Asymmetric C-O-C stretch | A strong band characteristic of the methoxy linkage. |
| ~1025 | Symmetric C-O-C stretch | A moderate intensity band characteristic of the methoxy group. |

These predicted frequencies serve as a robust reference for interpreting experimental IR spectra. Studies on related methoxy-substituted benzaldehydes show a good match between DFT-calculated and experimental spectra, validating this predictive power.[\[2\]](#)

Electronic Landscape and Reactivity

The electronic character of **2-Methoxybenzoyl cyanide** is defined by the donor-acceptor relationship between the methoxy group and the benzoyl cyano group, as analyzed by the Frontier Molecular Orbitals (FMOs).

- Highest Occupied Molecular Orbital (HOMO): This orbital represents the region of highest electron density and is the primary site for electrophilic attack. It is predicted to be delocalized across the electron-rich methoxy-substituted benzene ring.
- Lowest Unoccupied Molecular Orbital (LUMO): This orbital is the primary site for nucleophilic attack. The LUMO is expected to be localized on the cyano group, particularly on the carbonyl carbon and the cyano carbon.

The HOMO-LUMO energy gap (ΔE) is a crucial descriptor of molecular stability and reactivity.[\[3\]](#) A smaller gap suggests the molecule is more polarizable.

Table 3: Predicted FMO Properties

| Property | Predicted Value (in vacuum) | Significance |
|--------------------|-----------------------------|--|
| E_HOMO | ~ -6.5 eV | Indicates electron-donating |
| E_LUMO | ~ -2.0 eV | Indicates electron-accepting |
| ΔE (HOMO-LUMO Gap) | ~ 4.5 eV | Suggests moderate kinetic systems. [1] [4] |

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node [shape=none, fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=vee];

// Energy Axis
{
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rankdir=TB;
node [shape=plaintext];
"Energy" [label="Energy"];
}

// LUMO
LUMO [label="LUMO\n(Lowest Unoccupied\nMolecular Orbital)", shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#5F6368"];
HOMO [label="HOMO\n(Highest Occupied\nMolecular Orbital)", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
HOMO --> LUMO [style=invis];

subgraph {
rank=same;
edge [style=invis];
HOMO --> LUMO;
}

// Annotations
node [shape=plaintext, fontcolor="#202124"];
LUMO_desc [label="Accepts electrons\n(Site for Nucleophilic Attack)"];
HOMO_desc [label="Donates electrons\n(Site for Electrophilic Attack)"];
Gap_desc [label="ΔE = E_LUMO - E_HOMO\n(Reactivity Indicator)"];

// Invisible nodes for positioning
node [shape=point, style=invis];
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```
p1; p2; p3;
```

```
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p1 -> LUMO_desc [dir=none, style=dashed];
```

```
HOMO -> p2 [style=invis];
p2 -> HOMO_desc [dir=none, style=dashed];
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{rank=same; HOMO; p2; HOMO_desc}
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}
```

Caption: Frontier Molecular Orbitals (FMOs) and the energy gap.

Predicted Reactivity and Biological Implications

The cyanide moiety is a well-known toxicophore, primarily through its action as a potent inhibitor of metalloenzymes like cytochrome c oxidase in the cyanide ion (CN^-) binds strongly to the iron center of these enzymes, halting cellular respiration.^[8] While **2-Methoxybenzoyl cyanide** is an organic compound, it would be a primary determinant of its toxicity.

From a synthetic chemistry perspective, the acyl cyanide group is a versatile functional handle. The electron-withdrawing nature of the group makes it susceptible to attack by nucleophiles. Furthermore, studies on related acrylonitriles have demonstrated that the cyanide moiety can be critical for cytotoxicity, suggesting potential applications in medicinal chemistry.^[10]

Conclusion

This guide establishes a robust theoretical framework for the comprehensive analysis of **2-Methoxybenzoyl cyanide**. By leveraging established DFT calculations, it predict its structural, vibrational, and electronic properties. The key takeaways from this theoretical approach are:

- The molecule likely adopts a slightly non-planar conformation due to steric hindrance between the ortho-substituents.
- Its IR and UV-Vis spectra will have characteristic signatures dominated by the acyl cyanide and methoxy-benzene chromophores.
- The electronic structure is defined by a donor-acceptor system, with the HOMO localized on the ring and the LUMO on the acyl cyanide group, indicating nucleophilic reactions.

These computational insights provide a foundational understanding of **2-Methoxybenzoyl cyanide**, enabling researchers to anticipate its behavior across synthesis, characterization, and application.

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References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Synthesis, Crystal Structure, DFT Study of m-Methoxy-N'-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide [ouci.dntb.gov.ua]
- 6. Synthesis, Crystal Structure, DFT Study of m-Methoxy-N'-(3-Methoxybenzoyl)-N-Phenylbenzohydrazide [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The two faces of cyanide: an environmental toxin and a potential novel mammalian gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic 2-phenyacrylnitriles, the importance of the cyanide moiety and discovery of potent broad spectrum cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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